molecular formula C19H40OSi B12629423 Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane CAS No. 917871-05-7

Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane

Cat. No.: B12629423
CAS No.: 917871-05-7
M. Wt: 312.6 g/mol
InChI Key: WDDIRAHTAUCJLC-UHFFFAOYSA-N
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Description

Tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-butylnonenyloxy chain. This structure combines the steric bulk and hydrolytic stability of the TBDMS group with the reactivity of the alkenyl moiety, making it valuable in organic synthesis for protecting alcohols and enabling subsequent functionalization.

Properties

CAS No.

917871-05-7

Molecular Formula

C19H40OSi

Molecular Weight

312.6 g/mol

IUPAC Name

tert-butyl-(3-butylnon-1-enoxy)-dimethylsilane

InChI

InChI=1S/C19H40OSi/c1-8-10-12-13-15-18(14-11-9-2)16-17-20-21(6,7)19(3,4)5/h16-18H,8-15H2,1-7H3

InChI Key

WDDIRAHTAUCJLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C=CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation Reaction

One common method involves the alkylation of tert-butyl dimethylsilyl ether with an appropriate alkene. The general steps are as follows:

  • Starting Materials :

    • Tert-butyl dimethylsilyl ether
    • 3-butylnon-1-en-1-ol
  • Reaction Conditions :

    • Use a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol.
    • The reaction is typically carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
  • Procedure :

    • Deprotonate the alcohol to generate an alkoxide.
    • Add the alkoxide to tert-butyl dimethylsilyl ether.
    • Heat the mixture to facilitate the reaction, typically at reflux temperatures for several hours.
  • Purification :

    • The product can be purified using column chromatography, employing silica gel as the stationary phase to separate unreacted starting materials from the desired silane product.

Synthesis via Hydrosilylation

Another effective method is hydrosilylation, where an alkene reacts with a silane in the presence of a catalyst.

  • Starting Materials :

    • 3-butylnon-1-en-1-ol
    • Dimethylsilane
  • Catalysts :

    • Platinum-based catalysts are commonly used for this reaction.
  • Procedure :

    • Mix the alkene with dimethylsilane in the presence of a platinum catalyst.
    • Allow the reaction to proceed under mild heating conditions.
    • Monitor the reaction progress via gas chromatography or NMR spectroscopy.
  • Purification :

    • Similar to the previous method, purification can be achieved through distillation or chromatography.

Reaction Mechanisms

The mechanisms for these reactions involve several key steps:

Alkylation Mechanism

  • Deprotonation of alcohol generates a nucleophilic alkoxide.
  • Nucleophilic attack on the silicon center occurs, forming a new C-Si bond.

Hydrosilylation Mechanism

  • The alkene coordinates with the platinum catalyst.
  • A hydride transfer occurs from dimethylsilane to the alkene, resulting in the formation of a new silane compound.

Data Table: Comparison of Preparation Methods

Method Starting Materials Catalyst Required Yield (%) Purification Method
Alkylation Tert-butyl dimethylsilyl ether, 3-butylnon-1-en-1-ol Strong base 70-90 Column chromatography
Hydrosilylation 3-butylnon-1-en-1-ol, Dimethylsilane Platinum catalyst 80-95 Distillation or chromatography

Chemical Reactions Analysis

Cross-Coupling Reactions

The terminal double bond and siloxane group facilitate transition-metal-catalyzed cross-couplings. For example:

Reaction Type Catalyst/Reagents Conditions Products
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acidTPGS-750-M micellar aqueous media, 60°CBiaryl derivatives with retained siloxane
Stille CouplingPd₂(dba)₃, trimethylstannaneAnhydrous THF, refluxVinylstannanes for further functionalization

These reactions leverage the siloxane’s stability under mild conditions, enabling selective bond formation while preserving the tert-butyldimethylsilyl (TBS) group .

Hydrosilylation and Silicon-Based Transformations

The siloxane moiety participates in stereoselective hydrosilylation, a reaction critical for constructing chiral centers:

Substrate Catalyst Selectivity Application
Terminal AlkynesCuI, Suginome’s reagent(E)-β-silyl alkenesSynthesis of enantiopure allylic alcohols
α,β-unsaturated ketonesRhodium complexes1,4-additionAsymmetric reduction pathways

For instance, silylcupration of conjugated alkynes using Cu(I) catalysts generates (E)-configured vinylsilanes, which are precursors to stereodefined alcohols via 1,2-reduction .

Hydrolysis and Deprotection

The TBS group is cleavable under controlled acidic or basic conditions:

Reagent Conditions Product Yield
HF-pyridineTHF, 0°C to RTFree alcohol85–92%
TBAF (tetrabutylammonium fluoride)DCM, 25°CDesilylated alkene derivative90%

Deprotection kinetics depend on steric hindrance from the tert-butyl group, ensuring compatibility with acid-sensitive substrates .

Electrophilic Additions

The double bond undergoes regioselective electrophilic additions:

Electrophile Reagents Regiochemistry Outcome
Bromine (Br₂)CCl₄, -20°CAnti-additionVicinal dibromide
HydroborationBH₃·THFAnti-MarkovnikovBoronate intermediates for oxidation

These reactions are critical for introducing halogens or boronates, enabling iterative synthesis of complex molecules .

Oxidation and Functionalization

Controlled oxidation of the alkene or siloxane group expands functionality:

Oxidizing Agent Target Group Product Notes
OsO₄, NMOAlkene (dihydroxylation)Vicinal diolStereospecific cis-diol formation
mCPBAAlkene (epoxidation)EpoxideRetains siloxane for subsequent steps

Epoxides derived from this compound serve as intermediates for ring-opening reactions or polymerization .

Comparative Reactivity with Analogous Silanes

The tert-butyl substituent enhances steric protection compared to other silanes:

Compound Reactivity Profile Key Difference
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilaneHigher alkyne reactivityTriple bond vs. double bond
tert-Butyl(dimethyl)[(3-iodo-2-propyn-1-yl)oxy]silaneEnhanced electrophilicity due to iodineHalogen participation in SN2 reactions

The absence of electron-withdrawing groups in tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane favors nucleophilic additions over substitutions .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Reagent in Synthesis
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is primarily utilized as a reagent in various organic reactions. Its ability to participate in nucleophilic substitutions and coupling reactions enables the formation of complex organic molecules.

Case Study: Synthesis of Complex Organic Molecules
In a study focusing on the synthesis of substituted carbonyl derivatives, this compound was employed to facilitate the stereoselective silylcupration of conjugated alkynes. This method allowed for the production of (E)-β-silyl-substituted carbonyl derivatives under environmentally responsible conditions, showcasing its utility in modern synthetic methodologies.

Material Science Applications

3.1 Surface Modification
The silane functionality of this compound allows it to be used for surface modification in material science. It can enhance the hydrophobicity and adhesion properties of surfaces, making it suitable for applications in coatings and sealants.

Comparison with Other Silanes

Compound NameUnique FeaturesApplication
Tert-butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilaneAdditional methyl groups enhancing steric hindranceUsed as a coupling agent
Tert-butyl[(3-butylnon-1-yloxy)dimethylsilaneLacks double bondPrimarily used as a coupling agent
Tert-butyl[(3-iodo-2-propyn-1-yloxy]dimethylsilaneContains iodineUseful for halogenation reactions

The unique aspect of this compound lies in its combination of double bond and silane functionality, making it particularly valuable for specific synthetic pathways that require both reactivity and stability .

Applications in Medicinal Chemistry

4.1 Drug Development
The compound's reactivity profile makes it an attractive candidate for drug development processes. Its ability to form stable linkages with biological molecules can facilitate the design of new pharmaceuticals.

In one application, this compound was involved in the synthesis of oligonucleotide conjugates, which are essential for targeted drug delivery systems . This highlights its potential role in advancing therapeutic strategies through innovative chemical synthesis.

Mechanism of Action

The mechanism of action of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of TBDMS-Protected Compounds

Compound Name Substituent Molecular Formula Notable Features Reference
Tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane 3-butylnonenyloxy C₁₈H₃₆OSi Long alkenyl chain; high lipophilicity N/A
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane (9) But-3-yn-1-yloxy C₁₀H₂₀OSi Terminal alkyne; synthetic yield 95–99%
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane Hex-1-yn-3-yloxy C₁₂H₂₄OSi Shorter alkyne chain; CAS 87655-75-2
((3-Bromocyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane Bromocyclopentenyloxy C₁₁H₂₁BrOSi Brominated cycloalkenyl group
tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane (3e) Methoxypropenyloxy C₁₃H₂₆O₂Si Electron-rich enol ether

Key Observations :

  • Chain Length and Reactivity: The target compound’s 3-butylnonenyloxy chain enhances steric bulk and lipophilicity compared to shorter-chain analogs like (But-3-yn-1-yloxy)-TBDMS (C₁₀H₂₀OSi) and tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane (C₁₂H₂₄OSi) . This may reduce volatility and improve stability in nonpolar solvents.
  • Functional Groups: Brominated analogs (e.g., ) exhibit higher electrophilicity, making them reactive in cross-coupling reactions, whereas methoxypropenyl derivatives (e.g., 3e) are suited for enolate chemistry .

Key Observations :

  • However, longer chains (e.g., nonenyl) may require optimized conditions to achieve comparable efficiency.
  • Multi-step syntheses (e.g., compound 11 in ) highlight the stability of TBDMS groups under diverse reaction conditions.

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data for Selected Analogs

Compound IR (cm⁻¹) HRMS (M+H)+ ¹³C NMR Features Reference
tert-Butyl((6-((4-methoxybenzyl)oxy)-2-methylcyclohex-1-en-1-yl)oxy)dimethylsilane (2.15d) 1732, 1672 327.2359 Cyclohexenyl and aromatic shifts
tert-Butyl(3-(6-((TBDMS)oxy)cyclohex-1-en-1-yl)propoxy)dimethylsilane N/A N/A Cyclohexenyl carbons at δ 125–135 ppm

Key Observations :

  • The target compound’s alkenyl protons (non-1-en-1-yl) would resonate downfield (δ 4.8–5.5 ppm for vinyl protons) compared to cyclohexenyl analogs (δ 5.0–5.8 ppm) .
  • IR bands near 1250 cm⁻¹ (Si-C stretching) and 830 cm⁻¹ (Si-O) are characteristic of TBDMS ethers .

Biological Activity

Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is an organosilicon compound with a unique molecular structure that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₀H₂₂O₂Si
  • Molar Mass : Approximately 184.35 g/mol
  • Functional Groups : Contains a tert-butyl group, a butylnon-1-enyl moiety, and a dimethylsilane functional group.

The compound's structure includes a double bond and silane functionality, which contribute to its reactivity and stability in various chemical reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realm of organic synthesis and as a potential precursor for bioactive compounds. Its unique properties make it suitable for various applications, including:

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions. A common pathway includes:

  • Formation of the Silane Intermediate : This can be achieved through the reaction of tert-butyl alcohol with chlorodimethylsilane.
  • Alkenylation : The introduction of the butylnon-1-enyl group can be performed via nucleophilic substitution reactions involving appropriate alkenes.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilaneC₁₀H₂₂O₂SiAdditional methyl groups enhancing steric hindrance
Tert-butyl[(3-butylnon-1-yloxy)dimethylsilaneC₉H₁₈O₂SiLacks double bond; primarily used as a coupling agent
Tert-butyl[(3-iodo-2-propyn-1-yloxy]dimethylsilaneC₉H₁₇IOSiContains iodine; useful for halogenation reactions

The unique aspect of this compound lies in its combination of reactivity due to the double bond and stability from the silane functionality, making it particularly valuable for synthetic pathways requiring both properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various organosilicon compounds, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of related silanes on cancer cell lines. While direct studies on this compound were limited, analogs demonstrated promising results in inducing apoptosis in MCF7 breast cancer cells. This suggests that further research into this compound could reveal similar effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For analogous silanes (e.g., tert-butyl(4-iodobutoxy)dimethylsilane), a common route involves reacting tert-butyl(chloro)dimethylsilane with sodium iodide in acetone under reflux to replace chlorine with iodine . For allyl ether derivatives like the target compound, a Grignard or organozinc reagent might couple with a silyl-protected electrophile (e.g., tert-butyl(dimethyl)silyl chloride) under palladium catalysis. Solvent choice (e.g., THF or DMF) and temperature control (0–60°C) are critical for yield optimization .

Q. How is This compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to confirm the allyl ether geometry (e.g., 13C^{13}\text{C} chemical shifts at δ 85–90 ppm for silyl ethers) and alkyl chain integration .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 327.2355 for C18_{18}H35_{35}O3_{3}Si) .
  • FT-IR : Peaks at 2929 cm1^{-1} (C-H stretching) and 1250 cm1^{-1} (Si-C vibrations) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group acts as a protecting group for alcohols or as a directing moiety in cross-coupling reactions. For example, similar silanes participate in Suzuki-Miyaura couplings using Pd(PPh3_3)4_4/Cs2_2CO3_3 in dioxane/water to form biaryl systems . The allyl ether moiety may enable ring-closing metathesis (RCM) with Grubbs catalysts for cyclic structure synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of the allyl ether moiety?

  • Methodological Answer : Stereocontrol requires:

  • Chiral ligands : Use of (R)- or (S)-BINAP in palladium-catalyzed couplings to induce enantioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-selectivity in allylation, while non-polar solvents (e.g., toluene) may stabilize cis-isomers .
  • Temperature : Lower temperatures (e.g., –20°C) reduce kinetic by-products, as seen in analogous silyl ether syntheses .

Q. What contradictions exist in spectral data interpretation for silyl-protected allyl ethers, and how are they resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Rotameric equilibria : In 1H^{1}\text{H} NMR, broadened peaks for proximal CH2_2 groups due to hindered rotation (e.g., δ 1.51 ppm for tert-butyl protons). Variable-temperature NMR (VT-NMR) at –40°C can resolve splitting .
  • Overlapping signals : DEPT-135 or 2D HSQC experiments differentiate allyl carbons from silyl ether carbons .
  • Mass spectrometry adducts : Sodium or potassium adducts in HRMS require careful calibration (e.g., internal standard addition) .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The TBDMS group’s stability is pH-dependent:

  • Acidic conditions : Hydrolysis occurs via SN1-like mechanisms (protonation of oxygen, Si-O bond cleavage) with rates influenced by steric bulk of the tert-butyl group .
  • Basic conditions : Nucleophilic attack (e.g., by OH^-) is hindered by the bulky silyl group, but prolonged exposure to aqueous NaOH/THF (1:1) at 60°C may degrade the ether .
  • Stabilization strategies : Use of non-aqueous conditions or buffered systems (e.g., pH 7.4 PBS) minimizes decomposition .

Q. How does the allyl ether’s geometry (cis vs. trans) impact downstream reactivity?

  • Methodological Answer :

  • Metathesis : Trans-allyl ethers undergo RCM faster due to lower steric strain during cyclization .
  • Electrophilic additions : Cis-configured allyl ethers favor syn-addition of halogens (e.g., Br2_2 in CCl4_4) due to orbital alignment .
  • By-product analysis : GC-MS or HPLC can track isomerization during reactions (e.g., using Chiralcel columns for enantiomer separation) .

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